molecular formula C11H11NO B1330732 1-Ethyl-1H-indole-3-carbaldehyde CAS No. 58494-59-0

1-Ethyl-1H-indole-3-carbaldehyde

Cat. No.: B1330732
CAS No.: 58494-59-0
M. Wt: 173.21 g/mol
InChI Key: RUJYZLQXRALDKN-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features an ethyl group at the nitrogen atom and an aldehyde group at the third position of the indole ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include ethyl-substituted phenylhydrazine and a suitable aldehyde precursor .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and catalyst selection, to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound is used in the study of indole-based biological pathways and as a probe for enzyme activity.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Ethyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities.

Properties

IUPAC Name

1-ethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJYZLQXRALDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344738
Record name 1-Ethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58494-59-0
Record name 1-Ethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 milliliter reaction vessel equipped with a magnetic stirrer is added 100 milliliters anhydrous dimethylformamide and 80 milliliters anhydrous ethylether. The reaction vessel is now partially immersed in an oil bath and 14.2 grams (0.098 moles) indole-3-carboxaldehyde (purified) introduced into the reaction vessel followed by the addition of 24.9 grams (0.1 moles) thallous ethoxide. The reaction mixture is then heated to a temperature in the range of about 35° - 40° C with constant stirring for a period of about 20 minutes. At the end of this period, about 15.6 grams (0.1 moles) ethyliodide is introduced into the reaction vessel and the oil bath temperature raised to about 55° C. Subsequent to the addition of the above material and prior to increase in the temperature, the reaction vessel is equipped with a reflux condenser. Heating at the above temperature is allowed to proceed for about 60 minutes. A large amount of orange/yellow precipitate is formed during this period. The reaction mixture is allowed to cool to room temperature, filtered and the filtrate poured into one liter of water. The ether layer is saved and the water layer extracted with chloroform. The chloroform extracts are combined with the ether portion and the combined solution reextracted several times with water to remove residual traces of dimethylformamide. The chloroform layer is then dried over anhydrous magnesium sulfate, filtered and flash evaporated. An oily residue which remains is crystallized from cyclohexanone. Yield: 50 - 60 percent of white platelett crystals, m. p. 103° C.
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100 mL
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14.2 g
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15.6 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

NaH (1.51 g, 37.891 mmol) was added to a solution of 1H-indole-3-carbaldehyde (I-38a: 5 g, 34.447 mmol) in dry DMF (40 mL) at 0° C. and the reaction mixture was stirred for 5 minutes. This was followed by dropwise addition of ethyl iodide (6.45 g, 41.336 mmol) over a period of 5 mins and stirring was continued for a further 1 hr. The reaction was monitored by TLC (40% ethylacetate in hexane). The reaction mixture was quenched with chilled water and filtered. The residue was washed with water and dried to afford 5.2 g of the product (86% yield).
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1.51 g
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5 g
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40 mL
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6.45 g
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Yield
86%

Synthesis routes and methods IV

Procedure details

1-ethylindole-3-carboxaldehyde was prepared from alkylation reaction of indole-3-carboxaldehyde. Indole-3-carboxaldehyde (900 mg, 6.2 mmol) was dissolved in 5 ml dimethylformamide, ethyl bromide (918 μl, 12 mmol) and sodium hydride (282.8 mg, 12 mmol) were added to the reaction mixture. Solution was stirred and refluxed for three hours. The reaction mixture was then evaporated to dryness and washed with water. Pale brown crystals were obtained with 80% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-Ethyl-1H-indole-3-carbaldehyde interact with PLA2 and what are the potential downstream effects?

A1: The research paper suggests that this compound might exhibit inhibitory activity against PLA2 based on virtual screening results. [] The study used molecular docking simulations to predict the binding affinity of various compounds from the ZINC database to PLA2. This compound was among the top five compounds identified, displaying a binding energy of -9.53 kcal/mol. [] This suggests a potential interaction with the enzyme's active site, potentially hindering its activity.

Q2: What is the predicted impact of this compound's structure on its potential anti-inflammatory activity?

A2: While the specific structural features responsible for this compound's predicted interaction with PLA2 weren't explicitly explored in the research paper, the virtual screening approach suggests that its overall molecular structure contributes to its binding affinity. [] Further studies involving structural analogs of this compound and in-depth analysis of the binding interactions would be crucial to delineate the precise structure-activity relationship. These studies could identify specific functional groups or structural motifs essential for PLA2 inhibition, enabling the design of more potent and selective anti-inflammatory agents.

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